molecular formula C17H23ClN2O3 B7927712 {4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927712
M. Wt: 338.8 g/mol
InChI Key: IJVQGZRVBWYUKE-UHFFFAOYSA-N
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Description

{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353959-50-8) is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a methylamino-2-chloroacetyl group and a benzyl ester. Its molecular weight is 338.83 g/mol, and it is primarily used in research settings as a building block for pharmaceutical intermediates or peptide synthesis .

Properties

IUPAC Name

benzyl N-[4-[(2-chloroacetyl)-methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-20(16(21)11-18)15-9-7-14(8-10-15)19-17(22)23-12-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVQGZRVBWYUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl intermediate: The cyclohexyl ring is functionalized with a chloro-acetyl group through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.

    Amination: The chloro-acetyl intermediate undergoes nucleophilic substitution with methylamine to introduce the methyl-amino group.

    Esterification: The final step involves the esterification of the amino-cyclohexyl intermediate with benzyl chloroformate under basic conditions to form the desired benzyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of {4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The benzyl ester moiety may enhance the compound’s ability to cross cell membranes, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Amino Group

Methyl vs. Isopropyl Substituents
  • Target Compound (Methyl): The methyl group on the amino moiety (R = methyl) contributes to moderate steric bulk and hydrophobicity. This may enhance membrane permeability compared to bulkier analogs.
  • However, this could improve metabolic stability in biological systems .
Ethyl and Hydroxyethyl Substituents
  • Ethyl Analog (CAS 1353967-76-6): The ethyl group slightly increases molecular weight (352.9 g/mol) compared to the methyl variant. This substitution may alter pharmacokinetic properties, such as clearance rates .
  • This modification could reduce blood-brain barrier penetration but increase renal excretion .

Ester Group Modifications

Benzyl vs. tert-Butyl Esters
  • Benzyl Ester (Target Compound) : Benzyl esters are prone to hydrolysis under acidic or basic conditions. indicates that benzyl esters in peptide synthesis lead to higher aspartimide formation (~3× faster) compared to cyclohexyl esters, suggesting reduced stability during prolonged synthesis .
  • tert-Butyl Ester Analog (CAS 1353988-29-0): The bulky tert-butyl group enhances steric protection, reducing hydrolysis rates and improving stability under acidic conditions. This makes it preferable for applications requiring prolonged shelf life or controlled release .

Pharmacological Activity

  • Physostigmine-like Activity : highlights that carbamic esters with a benzyl group and basic substituents (e.g., methyl or isopropyl) exhibit physostigmine-like activity, stimulating intestinal peristalsis and miotic effects. The target compound’s methyl group aligns with active analogs, though quaternary salts (e.g., isopropyl derivatives) may show enhanced potency .

Data Table: Key Properties of Analogous Compounds

Compound Name (CAS) Substituent (R) Ester Group Molecular Weight (g/mol) Stability Notes Pharmacological Notes
Target Compound (1353959-50-8) Methyl Benzyl 338.83 Moderate stability; prone to hydrolysis Physostigmine-like activity
Isopropyl Analog (1353964-35-8) Isopropyl Benzyl ~340* Enhanced metabolic stability Potentially higher cholinergic activity
Ethyl Analog (1353967-76-6) Ethyl Benzyl 352.9 Similar to methyl analog Unreported
Hydroxyethyl Analog (1353975-59-3) Hydroxyethyl Benzyl 306.41 Increased hydrophilicity Reduced CNS penetration
tert-Butyl Ester Analog (1353988-29-0) Methyl tert-Butyl ~318* High acid stability Improved shelf life

*Estimated based on molecular formula.

Research Implications and Limitations

  • Discontinued Analogs : The ethyl variant (CAS 1353967-76-6) and others listed in are discontinued, limiting their experimental availability .
  • Synthetic Challenges : Benzyl esters require careful handling in acidic environments, whereas tert-butyl esters offer robustness for scalable synthesis .
  • Pharmacological Gaps: Limited data exist on the ethyl and hydroxyethyl analogs’ biological activity, necessitating further studies.

Biological Activity

The compound {4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS No. 1353959-50-8) is an organic molecule that belongs to the carbamate class. Its structure comprises a cyclohexyl ring, a carbamic acid moiety, and a benzyl ester, alongside a chloroacetyl group and a methylamino substituent. This unique structural configuration suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C17H23ClN2O3
  • Molecular Weight : 338.83 g/mol
  • Structure : The compound features a cyclohexyl ring attached to a carbamic acid and benzyl ester, with additional functional groups that may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Compounds with similar functionalities have been reported to inhibit various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may also possess anticancer activity, which could be attributed to its ability to interact with cellular targets involved in cancer progression.

Comparative Biological Activity Table

Compound NameStructure FeaturesBiological Activity
This compoundCarbamate, ChloroacetylAntimicrobial, Anticancer
CarbamazepineAromatic rings, Amino groupsAnticonvulsant
PhenobarbitalBarbiturate structureSedative
ChloroquineQuinoline structure with chloro groupAntimalarial

This table highlights the unique aspects of this compound, particularly its dual functionality as an antimicrobial and anticancer agent.

Understanding the mechanism of action for this compound involves studying its interactions with biological macromolecules. Techniques such as molecular docking and high-throughput screening are essential for elucidating how this compound binds to target proteins within cells.

For instance, compounds structurally related to this carbamate have demonstrated inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases. Although specific data on this compound's enzymatic inhibition is limited, the structural similarities suggest potential interactions.

Case Studies and Research Findings

  • Antimicrobial Studies : In vitro assays have indicated that compounds similar to this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings underline the importance of further investigations into its pharmacological efficacy.
  • Anticancer Research : Preliminary studies involving cell lines have shown that derivatives of carbamates can induce apoptosis in cancer cells. While specific studies on this compound are sparse, its structural analogs have been associated with reduced tumor growth in animal models.
  • Molecular Docking Studies : Computational studies have suggested that the compound may effectively bind to target sites involved in disease mechanisms, providing insights into its potential therapeutic applications.

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